Cas no 79997-05-0 (Methyl 1-(bromomethyl)naphthalene-3-carboxylate)

Methyl 1-(bromomethyl)naphthalene-3-carboxylate structure
79997-05-0 structure
商品名:Methyl 1-(bromomethyl)naphthalene-3-carboxylate
CAS番号:79997-05-0
MF:C13H11BrO2
メガワット:279.129243135452
CID:4935513

Methyl 1-(bromomethyl)naphthalene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 1-(bromomethyl)naphthalene-3-carboxylate
    • インチ: 1S/C13H11BrO2/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-7H,8H2,1H3
    • InChIKey: KCPDQWWCJNTCML-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(C(=O)OC)C=C2C=CC=CC2=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 26.3

Methyl 1-(bromomethyl)naphthalene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219002725-1g
Methyl 1-(bromomethyl)naphthalene-3-carboxylate
79997-05-0 98%
1g
$1634.45 2023-09-01
Enamine
EN300-6736723-0.5g
methyl 4-(bromomethyl)naphthalene-2-carboxylate
79997-05-0 95%
0.5g
$2158.0 2023-05-30
Alichem
A219002725-250mg
Methyl 1-(bromomethyl)naphthalene-3-carboxylate
79997-05-0 98%
250mg
$700.40 2023-09-01
Enamine
EN300-6736723-0.05g
methyl 4-(bromomethyl)naphthalene-2-carboxylate
79997-05-0 95%
0.05g
$735.0 2023-05-30
Enamine
EN300-6736723-0.25g
methyl 4-(bromomethyl)naphthalene-2-carboxylate
79997-05-0 95%
0.25g
$1370.0 2023-05-30
Enamine
EN300-6736723-2.5g
methyl 4-(bromomethyl)naphthalene-2-carboxylate
79997-05-0 95%
2.5g
$5423.0 2023-05-30
Aaron
AR01RO29-1g
2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester
79997-05-0 95%
1g
$3830.00 2025-02-14
1PlusChem
1P01RNTX-50mg
2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester
79997-05-0 95%
50mg
$971.00 2024-04-21
1PlusChem
1P01RNTX-250mg
2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester
79997-05-0 95%
250mg
$1756.00 2024-04-21
Aaron
AR01RO29-2.5g
2-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester
79997-05-0 95%
2.5g
$7482.00 2023-12-15

Methyl 1-(bromomethyl)naphthalene-3-carboxylate 関連文献

Methyl 1-(bromomethyl)naphthalene-3-carboxylateに関する追加情報

Methyl 1-(bromomethyl)naphthalene-3-carboxylate (CAS No. 79997-05-0): Properties, Applications, and Market Insights

Methyl 1-(bromomethyl)naphthalene-3-carboxylate (CAS No. 79997-05-0) is a specialized organic compound with significant applications in pharmaceutical intermediates and material science. This naphthalene derivative is widely recognized for its unique structural properties, making it a valuable building block in synthetic chemistry. The compound features a bromomethyl group at the 1-position and a methyl carboxylate moiety at the 3-position of the naphthalene ring, offering versatile reactivity for further functionalization.

In recent years, the demand for naphthalene-based intermediates like Methyl 1-(bromomethyl)naphthalene-3-carboxylate has grown due to their role in developing advanced materials and bioactive molecules. Researchers and manufacturers frequently search for "CAS 79997-05-0 suppliers" or "bromomethyl naphthalene derivatives applications," highlighting its industrial relevance. The compound's balanced reactivity and stability make it suitable for controlled synthetic transformations, particularly in constructing complex molecular architectures.

The physical properties of Methyl 1-(bromomethyl)naphthalene-3-carboxylate include a crystalline solid form at room temperature with moderate solubility in common organic solvents such as dichloromethane, THF, and DMF. Its molecular weight (279.14 g/mol) and defined melting point range make it convenient for purification and handling in laboratory settings. Analytical techniques like HPLC and NMR are typically employed to verify the purity of this compound, which is crucial for its performance in downstream applications.

One of the primary uses of Methyl 1-(bromomethyl)naphthalene-3-carboxylate is in the synthesis of fluorescent probes and organic electronic materials. The naphthalene core provides excellent photophysical properties, while the bromomethyl group serves as a reactive site for cross-coupling reactions. This dual functionality addresses the growing market need for "high-performance organic semiconductors" and "bioimaging agents," as evidenced by increasing patent filings in these areas.

From a synthetic chemistry perspective, Methyl 1-(bromomethyl)naphthalene-3-carboxylate demonstrates remarkable versatility. The bromomethyl group readily participates in nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the ester moiety can be hydrolyzed to carboxylic acids or reduced to alcohols, providing multiple pathways for molecular diversification. These characteristics make it particularly valuable for combinatorial chemistry approaches in drug discovery programs.

The global market for naphthalene carboxylate derivatives shows steady growth, driven by pharmaceutical and materials science applications. Market analysis reveals increasing searches for "custom synthesis of bromomethyl naphthalenes" and "CAS 79997-05-0 technical data," indicating strong industrial interest. Manufacturers are focusing on developing scalable production methods to meet the demand while maintaining high purity standards required for research and commercial applications.

Environmental and handling considerations for Methyl 1-(bromomethyl)naphthalene-3-carboxylate follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. Storage under inert atmosphere at controlled temperatures helps maintain the compound's stability over extended periods, a frequent concern expressed in searches for "stable bromomethyl naphthalene derivatives."

Recent scientific literature highlights innovative applications of Methyl 1-(bromomethyl)naphthalene-3-carboxylate in metal-organic frameworks (MOFs) and supramolecular chemistry. The compound's rigid aromatic structure and reactive sites make it an ideal linker for constructing porous materials with tailored properties. This aligns with current research trends toward "functional organic materials for energy storage" and "molecular recognition systems," topics generating significant academic and industrial interest.

Quality control aspects of Methyl 1-(bromomethyl)naphthalene-3-carboxylate production involve rigorous analytical verification. Suppliers typically provide certificates of analysis including HPLC purity (>98%), melting point data, and spectroscopic characterization (1H NMR, 13C NMR). These specifications are critical for researchers searching for "high purity naphthalene carboxylates" or "characterized bromoaromatic compounds" for sensitive applications.

Future prospects for Methyl 1-(bromomethyl)naphthalene-3-carboxylate appear promising, particularly in emerging fields like organic electronics and therapeutic agent development. The compound's structural features address current challenges in designing materials with precise electronic properties and bioactive molecules with improved pharmacokinetic profiles. Ongoing research continues to explore novel derivatives and applications, ensuring sustained relevance in chemical innovation.

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